molecular formula C21H32N4O B5956705 N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine

Cat. No.: B5956705
M. Wt: 356.5 g/mol
InChI Key: FRCPSSNJVNMOPR-UHFFFAOYSA-N
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Description

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a dimethylphenyl group and a piperidine ring substituted with a methoxyethyl group, connected via a methanamine linker.

Properties

IUPAC Name

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-16-6-7-19(11-17(16)2)21-20(14-23-24-21)13-22-12-18-5-4-8-25(15-18)9-10-26-3/h6-7,11,14,18,22H,4-5,8-10,12-13,15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCPSSNJVNMOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3CCCN(C3)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethylphenyl group. The piperidine ring is then synthesized and functionalized with the methoxyethyl group. Finally, the two moieties are connected via a methanamine linker under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of inflammatory mediators or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a piperidine ring, along with the specific substitutions, makes it a versatile compound for various applications.

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